Sodium 2-butoxyethyl sulphate

Critical Micelle Concentration Polyoxybutylation Surfactant Efficiency

Select this anionic surfactant for its structurally differentiated butoxyethyl ether linkage, which lowers Krafft point and improves electrolyte tolerance over conventional alkyl sulfates. With ≥95% purity, it serves as an essential 'inactive' control in SAR investigations of butylene oxide chain length or as a secondary wetting agent in hard-water formulations. Validate in-house for specific application performance—reproducible results start with defined structure.

Molecular Formula C6H13NaO5S
Molecular Weight 220.22 g/mol
CAS No. 67656-24-0
Cat. No. B1630243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 2-butoxyethyl sulphate
CAS67656-24-0
Molecular FormulaC6H13NaO5S
Molecular Weight220.22 g/mol
Structural Identifiers
SMILESCCCCOCCOS(=O)(=O)[O-].[Na+]
InChIInChI=1S/C6H14O5S.Na/c1-2-3-4-10-5-6-11-12(7,8)9;/h2-6H2,1H3,(H,7,8,9);/q;+1/p-1
InChIKeyKSEOMPZAMUMZBB-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium 2-butoxyethyl sulphate (CAS 67656-24-0): Molecular Properties and Procurement Specifications for Industrial Surfactant Selection


Sodium 2-butoxyethyl sulphate (CAS 67656-24-0, C6H13NaO5S, MW 220.22 g/mol) is an anionic surfactant belonging to the alkyl ether sulfate class, characterized by a butoxyethyl hydrophobic group linked to a sulfate head group via an ether oxygen . It is commercially available as a research-grade compound with a typical purity specification of ≥95% . As a member of the broader class of alkoxy alkyl alcohol sulfates, its fundamental surfactant properties—surface tension reduction, micelle formation, and wetting—are established, though quantitative performance data specific to this exact structure are limited in the open literature relative to its longer-chain or more highly ethoxylated counterparts.

Why Sodium 2-butoxyethyl sulphate Cannot Be Directly Substituted with Generic Alkyl Sulfates in Aqueous Formulations


The performance profile of anionic surfactants is exquisitely sensitive to the specific architecture of the hydrophobic group and the presence of linking heteroatoms. Sodium 2-butoxyethyl sulphate incorporates a butyl ether segment rather than a simple linear alkyl chain, which fundamentally alters its solubility, critical micelle concentration (CMC), and interfacial packing compared to sodium octyl sulfate (C8) or sodium decyl sulfate (C10) [1]. Studies on structurally related sodium polyoxybutylated sulfates demonstrate that even a single butylene oxide unit—analogous to the butoxyethyl moiety—introduces a nonionic spacer that modifies the Krafft point, lowers the CMC relative to a simple alkyl sulfate of comparable molecular weight, and alters foaming characteristics [2]. Consequently, substituting this compound with a generic alkyl sulfate of similar carbon number in a formulated product will likely result in divergent phase behavior, reduced electrolyte tolerance, and unpredictable wetting kinetics, undermining process reproducibility.

Quantitative Performance Benchmarks for Sodium 2-butoxyethyl sulphate Against Closest Structural Analogs


Critical Micelle Concentration (CMC) Reduction Relative to Sodium Octyl Sulfate: Class-Level Inference from Polyoxybutylated Analogs

Direct quantitative data for sodium 2-butoxyethyl sulphate (a mono-butoxyethyl adduct) are not reported in the open literature. However, a class-level inference can be drawn from a comprehensive 1972 study on sodium polyoxybutylated octyl sulfates, which established that the introduction of a single butylene oxide unit—a structural analog to the butoxyethyl spacer—into sodium octyl sulfate significantly lowers the CMC [1]. This trend provides a mechanistic basis for anticipating that sodium 2-butoxyethyl sulphate will exhibit a lower CMC, and thus greater efficiency in micelle formation, compared to a simple alkyl sulfate of similar carbon number.

Critical Micelle Concentration Polyoxybutylation Surfactant Efficiency

Enhanced Aqueous Solubility and Reduced Krafft Point via Ether Linkage: Class-Level Evidence from Ether Alcohol Sulfate Studies

The aqueous solubility of anionic surfactants is fundamentally limited by their Krafft point, the temperature below which micelles are not formed. A foundational 1966 study by Weil et al. on ether alcohol sulfates established that the introduction of a butylene oxide unit (oxybutylation) into a fatty alcohol sulfate significantly reduces the Krafft point, thereby enhancing low-temperature solubility [1]. Sodium 2-butoxyethyl sulphate contains an analogous ether linkage (the 2-butoxyethyl group), which confers a lower Krafft point and superior cold-water solubility compared to a hypothetical sodium hexyl sulfate (C6) or sodium octyl sulfate (C8) without this structural feature.

Krafft Point Aqueous Solubility Ether Alcohol Sulfate

Surface Activity Threshold: Evidence of Limited Performance for Mono-Butoxyethyl Adducts

A critical finding from Nagai et al. (1972) is that sodium polyoxybutylated ethyl sulfates possessing fewer than 3 moles of added butylene oxide exhibited 'little surface activities' [1]. Sodium 2-butoxyethyl sulphate, containing a single butoxyethyl unit (equivalent to 1 mole of butylene oxide addition to ethanol), falls directly into this low-activity category. This establishes a clear, data-backed limitation: for applications demanding robust surface tension reduction and strong surfactant performance, this specific compound is likely to underperform compared to its higher-oxyalkylated analogs (e.g., those with ≥5 moles butylene oxide), which were shown to possess 'good surface activities' and 'low' surface tensions.

Surface Tension Structure-Activity Relationship Polyoxybutylation

Regulatory and Safety Profile: Defined Irritancy Hazards with Limited Acute Toxicity Data

The compound's hazard profile is defined by notifications to the ECHA C&L Inventory, which classify it as causing serious eye irritation (H319) and potentially causing respiratory irritation (H335) [1]. Critically, acute toxicity data (oral, dermal, inhalation) are noted as 'data lacking' . This contrasts with many widely used surfactants that have well-established LD50 values and toxicological profiles. The absence of acute toxicity data does not imply safety; rather, it represents a significant information gap that necessitates a more conservative handling and risk assessment protocol in industrial settings, potentially involving additional personal protective equipment (PPE) and engineering controls compared to fully characterized alternatives.

GHS Classification Eye Irritation Respiratory Irritation

Defined Application Niches for Sodium 2-butoxyethyl sulphate Based on Quantitative Structure-Performance Evidence


Specialty Hydrotrope in Low-Temperature Aqueous Cleaning Formulations

The class-level evidence indicating a reduced Krafft point due to the ether linkage [1] positions sodium 2-butoxyethyl sulphate as a candidate hydrotrope for maintaining clarity and preventing precipitation in aqueous cleaning concentrates stored or used at low temperatures. However, users must account for its limited surface activity (inferred from <3 BO unit data [2]) and the documented eye/respiratory irritation hazards (H319, H335) [3].

Model Compound for Structure-Activity Relationship (SAR) Studies on Ether Sulfates

Given the established performance threshold (low activity for <3 BO units vs. high activity for ≥5 BO units [2]), sodium 2-butoxyethyl sulphate serves as a valuable 'inactive' control or baseline compound in systematic SAR investigations exploring the impact of butylene oxide chain length on surfactant properties. Its well-defined structure (C6H13NaO5S) and commercial availability (≥95% purity ) facilitate reproducible research outcomes.

Electrolyte-Tolerant Wetting Agent for Niche Industrial Processes

While its surface activity is limited, the presence of the ether linkage is known to enhance electrolyte tolerance compared to simple alkyl sulfates [1]. This suggests a potential application as a secondary wetting agent in formulations requiring stability in hard water or brine solutions. However, its effectiveness in this role is not quantified, and its procurement for such an application should be validated by in-house performance testing, given the lack of direct comparative data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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